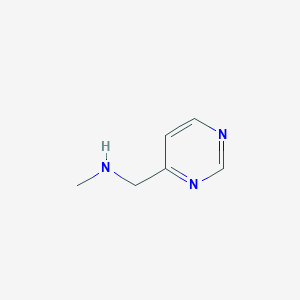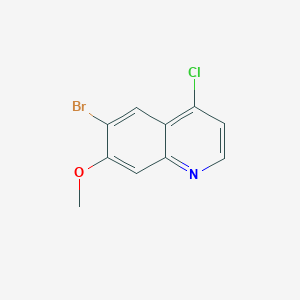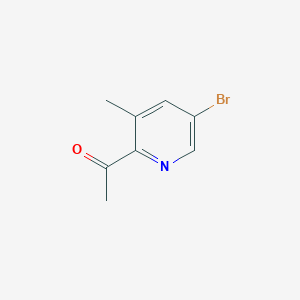![molecular formula C9H8FN3O B1344683 [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine CAS No. 919017-55-3](/img/structure/B1344683.png)
[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl group. One common method involves the reaction of ethyl cyanoformate with hydroxylamine hydrochloride to form an intermediate, which is then condensed with various acyl chlorides to obtain different oxadiazole intermediates. These intermediates are then hydrolyzed with sodium hydroxide in ethanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield, purity, and cost-effectiveness. The process involves using readily available raw materials and environmentally friendly reaction conditions. The production line is designed to minimize waste and energy consumption, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biology, this compound has shown potential as a nematicide, effectively controlling plant-parasitic nematodes that threaten agricultural production. It inhibits the reproduction of nematodes and affects their metabolic processes .
Medicine
In medicine, this compound is being explored for its potential as an anti-infective agent. Its ability to interact with various biological targets makes it a promising candidate for the development of new antibiotics and antiviral drugs .
Industry
In industry, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation. These materials have applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine involves its interaction with specific molecular targets and pathways. For example, as a nematicide, it inhibits the enzyme succinate dehydrogenase, disrupting the energy production in nematodes and leading to their death. Additionally, it affects the production of reactive oxygen species and the accumulation of lipofuscin and lipids, further contributing to its nematicidal activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-1,2,4-oxadiazole
- 2-(4-Fluorophenyl)-1,3,4-oxadiazole
- 3-(2-Chloro-4-fluorobenzyl)-5-(chloromethyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine exhibits unique properties such as enhanced nematicidal activity and potential as an anti-infective agent. Its specific molecular structure allows for targeted interactions with biological molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPTFMTLZSYSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
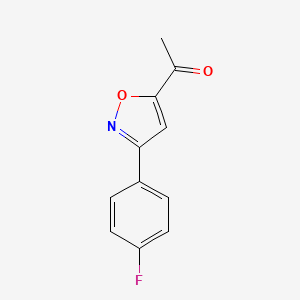


![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride](/img/structure/B1344604.png)
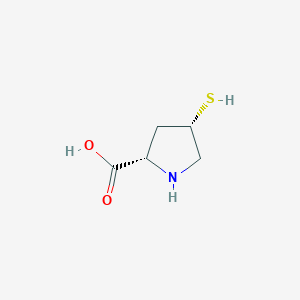
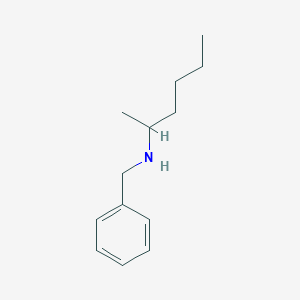

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)
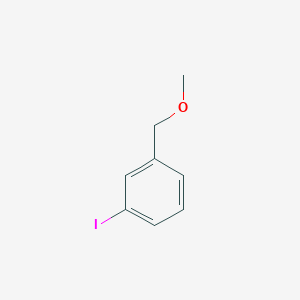
![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)
